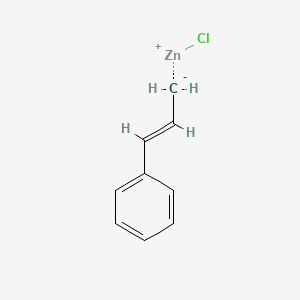
Cinnamylzinc chloride, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnamylzinc chloride, 0.50 M in tetrahydrofuran (THF): is an organozinc compound widely used in organic synthesis. It is a solution of cinnamylzinc chloride in tetrahydrofuran, a common solvent in organic chemistry. This compound is known for its reactivity and utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cinnamylzinc chloride can be prepared through the reaction of cinnamyl chloride with zinc dust in the presence of lithium chloride and tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general procedure involves adding zinc dust to a solution of cinnamyl chloride and lithium chloride in tetrahydrofuran, followed by stirring at room temperature for a specified period .
Industrial Production Methods: While specific industrial production methods for cinnamylzinc chloride are not widely documented, the preparation generally follows similar principles as laboratory synthesis, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Cinnamylzinc chloride is known to undergo various types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides and other electrophiles.
Coupling Reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones as substrates, with cinnamylzinc chloride acting as the nucleophile.
Substitution Reactions: Often carried out with alkyl halides or aryl halides in the presence of a catalyst.
Coupling Reactions: Commonly performed using palladium or nickel catalysts under inert conditions.
Major Products Formed:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Alkenes: Resulting from substitution reactions.
Biaryls or Alkenes: Produced through coupling reactions.
Applications De Recherche Scientifique
Cinnamylzinc chloride has a wide range of applications in scientific research, including:
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of natural products and pharmaceuticals.
Cross-Coupling Reactions: Employed in the formation of carbon-carbon bonds in organic synthesis.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Medicine:
Drug Development: Plays a role in the synthesis of potential drug candidates.
Industry:
Material Science: Used in the preparation of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of cinnamylzinc chloride involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound coordinates with the cinnamyl group, enhancing its nucleophilicity. This allows the compound to effectively participate in addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparaison Avec Des Composés Similaires
Phenylzinc chloride: Another organozinc compound used in similar types of reactions.
Allylzinc chloride: Known for its use in nucleophilic addition and substitution reactions.
Comparison:
Reactivity: Cinnamylzinc chloride is unique in its ability to form cinnamyl derivatives, which are valuable intermediates in organic synthesis.
Applications: While phenylzinc chloride and allylzinc chloride have similar applications, cinnamylzinc chloride is particularly useful in the synthesis of cinnamyl-containing compounds.
Propriétés
Formule moléculaire |
C9H9ClZn |
|---|---|
Poids moléculaire |
218.0 g/mol |
Nom IUPAC |
chlorozinc(1+);[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C9H9.ClH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h2-8H,1H2;1H;/q-1;;+2/p-1/b6-2+;; |
Clé InChI |
MAZRVNQFASOOST-UKBMIWHLSA-M |
SMILES isomérique |
[CH2-]/C=C/C1=CC=CC=C1.Cl[Zn+] |
SMILES canonique |
[CH2-]C=CC1=CC=CC=C1.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


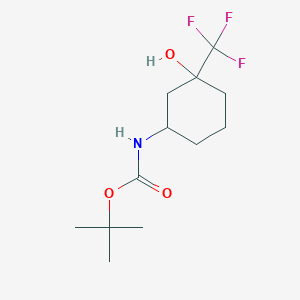
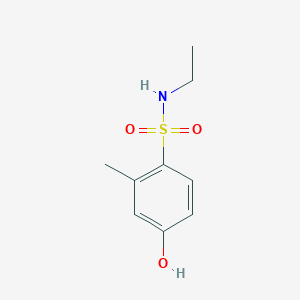
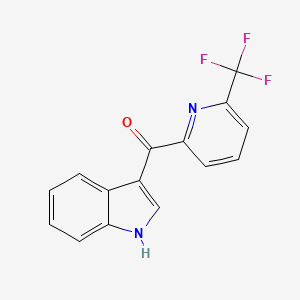
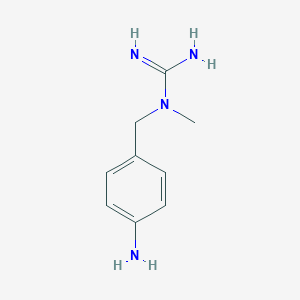
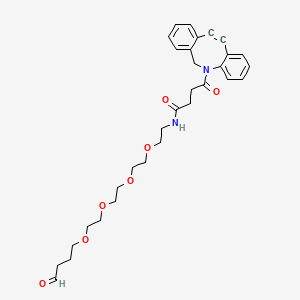
![4-[(E)-1-bromoprop-1-en-2-yl]pyridine](/img/structure/B13727826.png)
![4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid](/img/structure/B13727830.png)
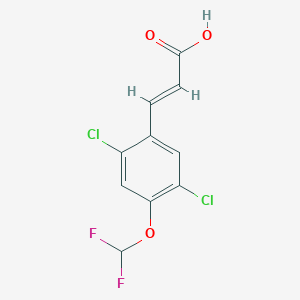

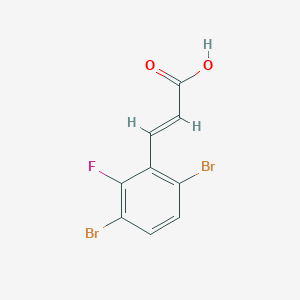
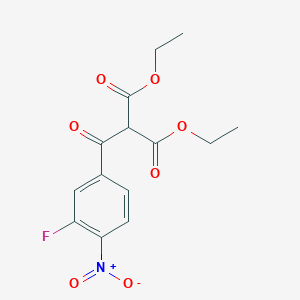
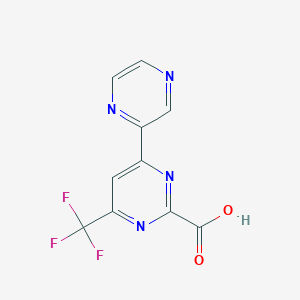
![5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13727888.png)

